

## Spectroscopic data for H-D-Phg-OH (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive analysis of the spectroscopic data for D-Phenylglycine (**H-D-Phg-OH**) is presented below, tailored for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for D-Phenylglycine.

## **Table 1: Nuclear Magnetic Resonance (NMR) Data**



<sup>1</sup> H NMR	Chemical Shift (δ) ppm
Phenyl (C <sub>6</sub> H₅)	7.40 - 7.55 (m)
α-CH	5.20 (s)
<sup>13</sup> C NMR	Chemical Shift (δ) ppm
Carbonyl (C=O)	174.5
Quaternary Phenyl (C-CH)	135.0
Phenyl (CH)	129.5 (2C)
Phenyl (CH)	129.0 (2C)
Phenyl (CH)	128.0
α-Carbon (CH)	58.0

Note: NMR data can vary based on the solvent used. The data presented is a representative compilation from typical solvents like  $D_2O$  or DMSO-d<sub>6</sub>.

**Table 2: Infrared (IR) Spectroscopy Data** 



Functional Group	Vibrational Frequency (cm <sup>-1</sup> )	Description
O-H Stretch (Carboxylic Acid)	3400 - 2500 (broad)	Characteristic broad absorption of H-bonded OH.
N-H Stretch (Amine)	3200 - 3000	Primary amine stretching vibrations.
C-H Stretch (Aromatic)	3100 - 3000	Stretching of C-H bonds on the phenyl ring.
C=O Stretch (Carboxylic Acid)	~1710	Carbonyl stretch of the carboxylic acid.
C=C Stretch (Aromatic)	~1600, ~1495, ~1455	Aromatic ring skeletal vibrations.
N-H Bend (Amine)	~1580	Bending vibration of the primary amine.

Table 3: Mass Spectrometry (MS) Data

m/z Value	Description
151	Molecular Ion [M]+
106	Fragment ion, loss of the carboxyl group (-COOH)
79	Fragment ion, further fragmentation of the phenyl group.
77	Phenyl cation [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
294	Molecular ion of the derivatized D-phenylglycine.[1]
178 (100%)	Base peak of the derivatized D-phenylglycine.[1]
	151 106 79 77 294



Note: The molecular weight of D-Phenylglycine is 151.16 g/mol .[2][3][4][5][6]

## **Experimental Protocols**

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A small quantity of D-Phenylglycine is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- ¹H NMR Acquisition: Standard proton NMR experiments are performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ¹³C and its longer relaxation times.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet Method: A small amount of D-Phenylglycine is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]
  - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[7]



- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.[1]
- Data Acquisition: The sample is placed in the spectrometer's sample compartment, and a
  background spectrum (of air or the KBr pellet) is recorded. The sample spectrum is then
  acquired, and the background is automatically subtracted. The spectrum is typically recorded
  in the range of 4000-400 cm<sup>-1</sup>.
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm<sup>-1</sup>) is analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

## Mass Spectrometry (MS)

- Sample Introduction:
  - Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source of the mass spectrometer.
  - Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized samples, the compound is first separated by gas chromatography before entering the mass spectrometer. D-phenylglycine may require derivatization (e.g., silylation) to increase its volatility.[1]
  - Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is separated by highperformance liquid chromatography (HPLC) before introduction into the mass spectrometer.[8]

#### Ionization:

- Electron Ionization (EI): The sample is bombarded with a high-energy electron beam,
   causing ionization and fragmentation. This is a common technique for GC-MS.
- Electrospray Ionization (ESI): A high voltage is applied to the liquid sample to create an aerosol of charged droplets. This is a soft ionization technique commonly used for LC-MS.

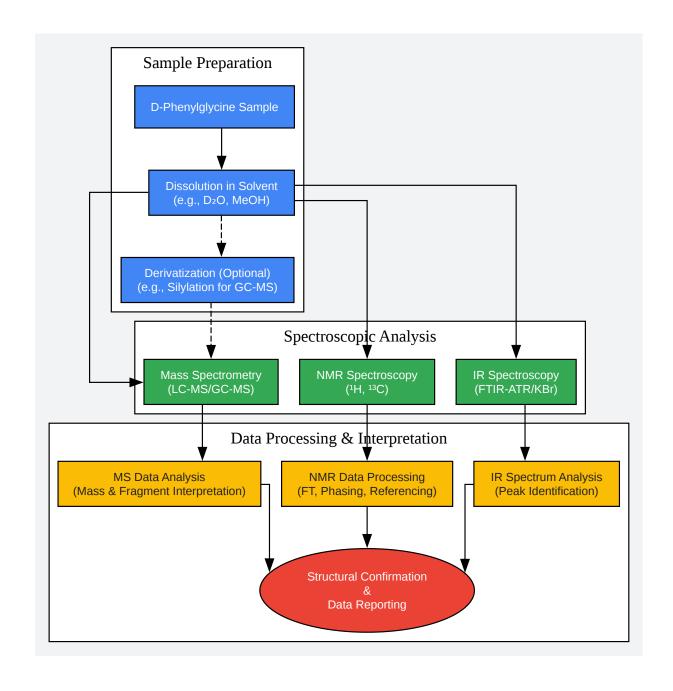


- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

# Visualizations Analytical Workflow for D-Phenylglycine Characterization

The following diagram illustrates a typical workflow for the analytical characterization of an amino acid like D-Phenylglycine.





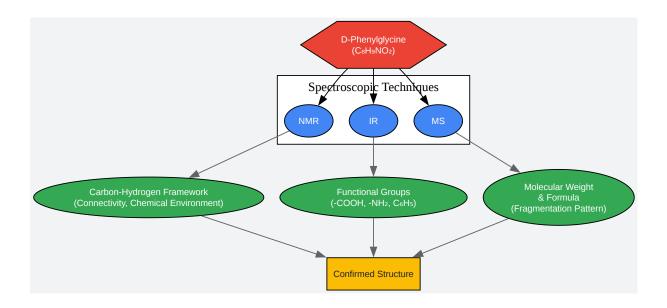
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Caption: Analytical workflow for D-Phenylglycine characterization.

## **Logical Relationship of Spectroscopic Data**



The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of D-Phenylglycine.



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Caption: Relationship of spectroscopic data for structural elucidation.

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